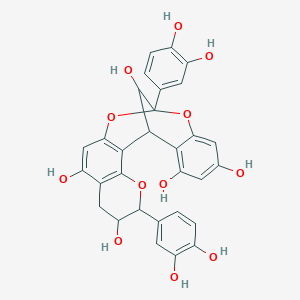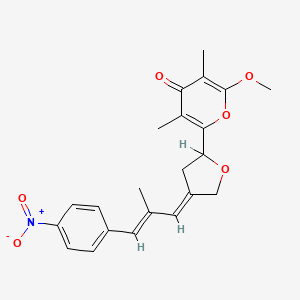
Aureothin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aureothin is a natural product of a cytotoxic shikimate-polyketide antibiotic with the molecular formula C22H23NO6. It is produced by the bacterium Streptomyces thioluteus and exhibits antitumor, antifungal, and insecticidal activities . This compound is known for its unique structure, which includes a nitro group and a tetrahydrofuran ring.
Métodos De Preparación
Aureothin is biosynthesized by the bacterium Streptomyces thioluteus. The biosynthetic pathway begins with chorismic acid, and p-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase encoded by aurF . The polyketide chain is generated using p-nitrobenzoate as a starter unit, involving three type I Polyketide Synthases (PKSs) encoded by aurA, aurB, and aurC . The final product, this compound, is produced after O-methylation and tetrahydrofuran ring formation .
Análisis De Reacciones Químicas
Aureothin undergoes various chemical reactions, including oxidation and substitution. The key enzyme involved in its biosynthesis, AurH, catalyzes oxidation reactions at two distinct positions . Common reagents used in these reactions include dioxygen and exogenous electrons . Major products formed from these reactions include p-nitrobenzoate and the final this compound compound .
Aplicaciones Científicas De Investigación
Aureothin has a wide range of scientific research applications:
Mecanismo De Acción
Aureothin exerts its effects by interfering with mitochondrial respiratory complex II, leading to cytotoxicity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its unique structural features have triggered considerable interest in its biosynthesis and potential analogues .
Comparación Con Compuestos Similares
Aureothin is unique due to its nitro group and tetrahydrofuran ring. Similar compounds include isothis compound and aureopyran, which share structural similarities but differ in the geometry of their conjugated double bonds . These compounds also exhibit biological activities, but this compound’s specific combination of structural features and biological activities sets it apart .
Propiedades
Fórmula molecular |
C22H23NO6 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10+ |
Clave InChI |
GQKXCBCSVYJUMI-HFRXNJIXSA-N |
SMILES isomérico |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)/CO2 |
SMILES canónico |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |
Sinónimos |
alloaureothin aureothin mycolutein |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-[(3aR,4S,5S,6aR)-4-[(E,3R)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid](/img/structure/B1238146.png)

![4-hydroxy-4-[(3E,5E,7E,9E,11E,13E,15E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyl-2-oxooctadeca-3,5,7,9,11,13,15-heptaen-17-ynyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1238148.png)
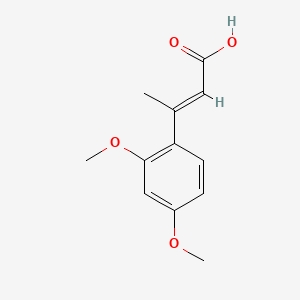
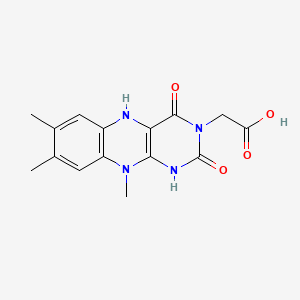
![[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate](/img/structure/B1238155.png)
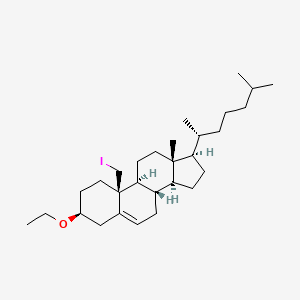
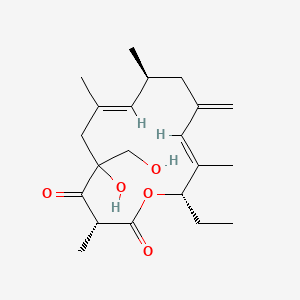

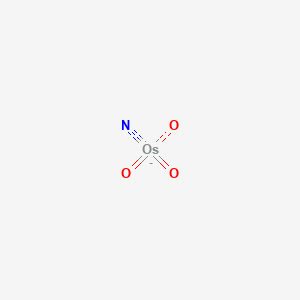
![3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1238163.png)
![N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1238164.png)

